Comparative In Vitro Potency Against HCV Genotype 1b Replicon
In the subgenomic HCV genotype 1b replicon assay, MK-0608 demonstrates an EC50 of 0.3 μM, which is 6.2-fold more potent than NM107 (2′-C-methylcytidine), the active moiety of the clinical candidate NM283, which exhibits an EC50 of 1.85 μM [1]. This substantial difference in intrinsic potency is a critical differentiator for in vitro studies requiring maximal suppression of HCV RNA replication.
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.3 μM |
| Comparator Or Baseline | NM107 (2′-C-methylcytidine): 1.85 μM |
| Quantified Difference | MK-0608 is 6.2-fold more potent |
| Conditions | HCV genotype 1b subgenomic replicon assay |
Why This Matters
Higher intrinsic potency allows for the use of lower compound concentrations in cell-based assays, potentially reducing off-target cytotoxicity and enabling more physiologically relevant experimental conditions.
- [1] Carroll, S. S., et al. "Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees." Antimicrobial Agents and Chemotherapy, vol. 53, no. 3, 2009, pp. 926-934. DOI: 10.1128/AAC.01032-08. View Source
